molecular formula C19H19N3O5 B3860268 2-(4-allyl-2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

2-(4-allyl-2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No. B3860268
M. Wt: 369.4 g/mol
InChI Key: GKXFFRWXGATJCA-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-allyl-2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, commonly known as AMNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of AMNA is not fully understood. However, it has been suggested that AMNA exerts its biological effects through the inhibition of enzymes and modulation of protein-protein interactions. The nitro group in the benzaldehyde moiety of AMNA is thought to play a crucial role in its biological activity.
Biochemical and Physiological Effects:
AMNA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AMNA can inhibit the growth of cancer cells and bacteria. AMNA has also been shown to modulate protein-protein interactions involved in inflammation and signaling pathways. In vivo studies have demonstrated that AMNA can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

AMNA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield with purity. AMNA is also stable under various conditions, making it suitable for use in different experimental settings. However, one limitation of AMNA is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of AMNA. One direction is the further investigation of its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is the exploration of its use as a building block for the synthesis of functional materials. Furthermore, the development of more water-soluble derivatives of AMNA could expand its use in various experimental settings.

Scientific Research Applications

AMNA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, AMNA has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties. In biochemistry, AMNA has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, AMNA has been explored for its potential use as a building block for the synthesis of functional materials.

properties

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-3-4-14-7-10-17(18(11-14)26-2)27-13-19(23)21-20-12-15-5-8-16(9-6-15)22(24)25/h3,5-12H,1,4,13H2,2H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXFFRWXGATJCA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-allyl-2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
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2-(4-allyl-2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

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